rel-(1R,2S,4S,5R)-2-Amino-4,5-dihydroxycyclohexane-1-carboxylic acid

Description

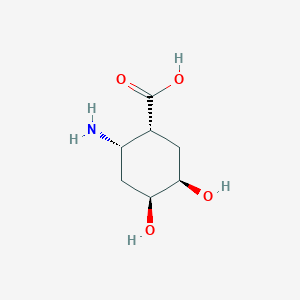

rel-(1R,2S,4S,5R)-2-Amino-4,5-dihydroxycyclohexane-1-carboxylic acid is a stereoisomerically complex cyclohexane-derived amino acid featuring hydroxyl and amino substituents at specific positions. This compound is synthesized via OsO₄-catalyzed dihydroxylation of Boc-protected 2-aminocyclohexene precursors, yielding diastereomers with defined stereochemistry confirmed by NMR spectroscopy . The compound belongs to a broader class of hydroxylated cyclohexane amino acids, which are explored for applications in medicinal chemistry and chiral synthesis .

Properties

Molecular Formula |

C7H13NO4 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

(1R,2S,4S,5R)-2-amino-4,5-dihydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C7H13NO4/c8-4-2-6(10)5(9)1-3(4)7(11)12/h3-6,9-10H,1-2,8H2,(H,11,12)/t3-,4+,5-,6+/m1/s1 |

InChI Key |

GTBPANMHPBGVAV-MOJAZDJTSA-N |

Isomeric SMILES |

C1[C@H]([C@H](C[C@@H]([C@@H]1O)O)N)C(=O)O |

Canonical SMILES |

C1C(C(CC(C1O)O)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S,4S,5R)-2-amino-4,5-dihydroxycyclohexane-1-carboxylic acid typically involves the use of cyclohexane derivatives as starting materialsThe reaction conditions often require specific catalysts and reagents to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S,4S,5R)-2-amino-4,5-dihydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, primary amines, and substituted cyclohexane derivatives .

Scientific Research Applications

rac-(1R,2S,4S,5R)-2-amino-4,5-dihydroxycyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of rac-(1R,2S,4S,5R)-2-amino-4,5-dihydroxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to structurally related cyclohexane and cyclopentane amino acids (Table 1). Key differences include:

- Position and number of hydroxyl groups: The 4,5-dihydroxy configuration distinguishes it from mono-hydroxylated analogs (e.g., CAS 197247-91-9).

- Substituents: Methyl groups in CAS 20182-78-9 add hydrophobicity, while benzyloxycarbonylamino groups in CAS 882855-68-7 introduce steric bulk and protective functionality .

- Ring size : Cyclopentane derivatives (e.g., CAS 197247-93-1) exhibit reduced conformational flexibility compared to cyclohexane analogs .

Table 1. Structural Comparison of Cyclohexane/Cyclopentane Amino Acids

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| rel-(1R,2S,4S,5R)-2-Amino-4,5-dihydroxycyclohexane-1-carboxylic acid | 367507-93-5 | C₉H₁₇NO₄ | 203.24 | 4,5-dihydroxy, cyclohexane backbone |

| Cyclohexanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2S) | 197247-91-9 | C₇H₁₃NO₃ | 159.18 | Mono-hydroxy, no methyl groups |

| Cyclohexanecarboxylic acid, 1-amino-2,5-dihydroxy-4,5-dimethyl- | 20182-78-9 | C₉H₁₇NO₄ | 203.24 | 4,5-dimethyl, dihydroxy |

| rel-(1S,3R,5S)-3-(((Benzyloxy)carbonyl)amino)-5-hydroxycyclohexane-1-carboxylic acid | 882855-68-7 | C₁₆H₁₉NO₆ | 293.32 | Benzyloxycarbonylamino protective group |

| Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1S,2R) | 197247-93-1 | C₆H₁₁NO₃ | 145.16 | Cyclopentane backbone, mono-hydroxy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.